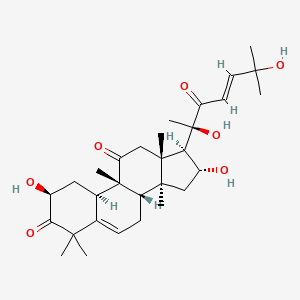

Cucurbitacin D

Overview

Description

Cucurbitacin D is a naturally occurring tetracyclic triterpenoid compound primarily found in the Cucurbitaceae family, which includes plants like cucumbers, pumpkins, and gourds . This compound is known for its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Mode of Action:

Cucurbitacin D’s mode of action involves several mechanisms:

- Inhibition of JAK/STAT3 Signaling Pathway : This pathway plays a crucial role in cancer cell activation, proliferation, and maintenance. By inhibiting JAK/STAT3, this compound interferes with cancer cell growth and survival .

- Apoptosis Induction : this compound triggers apoptosis (programmed cell death) in cancer cells. It increases Annexin V staining, cleaves PARP protein, and disrupts cell cycle progression .

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1/S phase, preventing cancer cells from dividing and proliferating .

Biochemical Pathways:

This compound affects various pathways:

Pharmacokinetics:

- Metabolic Reactions : Biotransformation of cucurbitacins involves phase I reactions (hydrolysis, oxidation, etc.) and phase II reactions (glucuronide binding). For example, CuIIa shows rapid elimination in the kidney .

Result of Action:

Biochemical Analysis

Biochemical Properties

Cucurbitacin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound inhibits the activity of signal transducer and activator of transcription 3 (STAT3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), both of which are critical in cell survival and proliferation pathways . Additionally, this compound has been shown to interfere with the cell cycle regulatory proteins CDK4 and Cyclin D1, leading to cell cycle arrest .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It induces apoptosis in cancer cells by activating the apoptotic pathways and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, leading to altered gene expression and cellular metabolism . In cervical cancer cells, this compound has been observed to decrease tumor cell growth and metastasis by inducing apoptosis and causing cell cycle arrest at the G1/S phase .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound binds to and inhibits STAT3 and NF-κB, preventing their nuclear translocation and subsequent gene transcription . This inhibition leads to decreased expression of genes involved in cell proliferation and survival, such as Cyclin D1, CDK4, and c-Myc . Additionally, this compound induces the cleavage of PARP protein, a hallmark of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation products can influence its biological activity . Long-term studies have shown that this compound can induce sustained apoptosis and inhibit cell proliferation in various cancer cell lines

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It has been shown to affect glucose metabolism by binding to and inhibiting GLUT1, a key glucose transporter . This interaction leads to decreased glucose uptake and altered metabolic flux in cancer cells . Additionally, this compound influences the expression of oncogenic proteins and microRNAs involved in metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For instance, this compound has been shown to accumulate in the cytoplasm and nucleus of cancer cells, where it exerts its biological effects . The transport and distribution of this compound are critical for its therapeutic efficacy and require further exploration.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cucurbitacin D can be synthesized through the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase, followed by subsequent hydroxylation, acetylation, and glucosylation steps . The synthesis involves multiple steps, including the use of reagents like succinic anhydride and dimethylaminopyridine (DMAP) in solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plants in the Cucurbitaceae family. Advanced chromatographic techniques, including high-performance liquid chromatography (HPLC), are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used.

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Cucurbitacin D has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.

Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.

Medicine: Extensively studied for its anticancer properties, particularly in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines

Industry: Potential applications in developing new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

- Cucurbitacin A

- Cucurbitacin B

- Cucurbitacin E

- Cucurbitacin I

Comparison: Cucurbitacin D is unique due to its specific acetylation patterns and hydroxyl groups, which contribute to its distinct biological activities . While other cucurbitacins also exhibit anticancer properties, this compound has shown significant efficacy in specific cancer cell lines, such as cervical and lung cancer .

Biological Activity

Cucurbitacin D (Cuc D) is a triterpenoid compound derived from various plants, particularly within the Cucurbitaceae family. It has garnered attention for its diverse biological activities, particularly its potential as an anti-cancer agent. This article reviews the biological activity of Cuc D, focusing on its mechanisms of action, effects on various cancer types, and pharmacokinetic properties.

Cuc D exhibits several mechanisms through which it exerts its biological effects:

- Induction of Apoptosis : Cuc D has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. In cervical cancer cells (CaSki and SiHa), Cuc D treatment led to enhanced Annexin V staining and cleavage of PARP, confirming apoptosis induction .

- Cell Cycle Arrest : Cuc D causes cell cycle arrest at the G1/S phase. This effect is mediated by downregulating cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (e.g., CDK4), while upregulating cell cycle inhibitors such as p21 and p27 .

- Inhibition of Oncogenic Signaling Pathways : Cuc D disrupts key signaling pathways involved in cancer progression. It inhibits the phosphorylation of STAT3 and NF-κB, leading to decreased expression of their target genes such as c-Myc and MMP9 . This inhibition is crucial for suppressing tumor growth and metastasis.

Anti-Cancer Activity

Cuc D has demonstrated anti-cancer properties across various types of cancer:

- Cervical Cancer : In a study using athymic nude mice, Cuc D significantly inhibited the growth of cervical cancer xenografts at a dosage of 1 mg/kg body weight. The IC50 values were determined to be 400 nM for CaSki cells and 250 nM for SiHa cells, indicating potent anti-tumor activity .

- Breast Cancer : Research has shown that Cuc D inhibits Akt signaling in breast cancer cells, enhancing the efficacy of doxorubicin when used in combination therapy . This suggests that Cuc D may be beneficial in overcoming drug resistance in breast cancer treatment.

- Pancreatic Cancer : In pancreatic cancer models, Cuc D suppressed colony formation and reduced cell migration and invasion. It also increased the expression of tumor-suppressive microRNAs, which further contribute to its anti-tumor effects .

Pharmacokinetics

Understanding the pharmacokinetics of Cuc D is essential for its therapeutic application:

- Bioavailability : Studies indicate that Cuc D has moderate bioavailability when administered in vivo. Its metabolism involves glucuronidation by UGT enzymes, primarily UGT1A1, which plays a significant role in its clearance from the body .

- Tissue Distribution : Research on tissue distribution suggests that Cuc D accumulates in tumor tissues more than in normal tissues, enhancing its therapeutic index .

Case Studies

Several studies have highlighted the efficacy of Cuc D in clinical settings:

- A study involving cervical cancer patients demonstrated that those treated with Cuc D showed significant tumor regression compared to control groups. The combination with standard therapies was noted to improve overall survival rates .

- In another case study focusing on breast cancer, patients receiving Cuc D alongside conventional chemotherapy exhibited improved responses, suggesting a synergistic effect that warrants further exploration .

Summary Table of Biological Activities

Properties

IUPAC Name |

(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23,31-32,36-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPHMISUTWFFKJ-QJNWWGCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032034 | |

| Record name | Cucurbitacin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3877-86-9 | |

| Record name | Cucurbitacin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3877-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cucurbitacin D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cucurbitacin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3877-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUCURBITACIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I62H4ORC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cucurbitacin D (Cuc D), and what is its primary mechanism of action?

A1: this compound is a natural, oxygenated tetracyclic triterpenoid primarily found in plants of the Cucurbitaceae family. It exhibits potent anti-cancer activity by targeting various signaling pathways involved in cell proliferation, survival, and metastasis.

Q2: How does Cuc D impact glucose metabolism in cancer cells?

A: Cuc D effectively inhibits glucose uptake and lactate production in metastatic prostate cancer cells. [] It directly binds to and downregulates glucose transporter 1 (GLUT1), a protein responsible for glucose uptake. [] This reprogramming of the glucose metabolic machinery contributes to its anti-cancer effects.

Q3: What is the role of miR-132 in Cuc D's mechanism of action?

A: Cuc D treatment has been shown to restore the expression of miR-132, a microRNA known to target GLUT1. [, ] This suggests that Cuc D may exert its effects on glucose metabolism partly through modulating miR-132 expression.

Q4: Does Cuc D affect other signaling pathways besides glucose metabolism?

A: Yes, Cuc D has been shown to modulate various other signaling pathways. Research indicates that Cuc D inhibits NF-κB activation, [] modulates the JAK/STAT3, PI3K/Akt/mTOR, and MAPK signaling pathways, [] and disrupts the HSP90 chaperone machinery. []

Q5: How does Cuc D induce apoptosis in cancer cells?

A: Cuc D triggers apoptosis through multiple mechanisms. It upregulates pro-apoptotic proteins like Bax, activates caspase cascades (caspase-8, caspase-3), downregulates anti-apoptotic proteins like Bcl-2, and induces reactive oxygen species (ROS) generation. [, , , , ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C32H46O8 and a molecular weight of 562.7 g/mol.

Q7: What spectroscopic techniques are used to identify and characterize this compound?

A: Various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and UV spectroscopy, are employed to elucidate the structure and confirm the identity of this compound. [, , , ]

Q8: What types of in vitro assays are used to study the anticancer activity of Cuc D?

A: Researchers employ a range of in vitro assays to evaluate Cuc D's anticancer potential. These include MTS assays for cell viability, colony formation assays for clonogenicity, wound healing assays for migration, and flow cytometry for apoptosis and cell cycle analysis. [, , , , , ]

Q9: Has Cuc D shown efficacy in in vivo models of cancer?

A: Yes, Cuc D exhibits anti-tumor activity in various in vivo xenograft models. Studies using prostate, [, ] cervical, [] and pancreatic [] cancer models demonstrate that Cuc D inhibits tumor growth and progression.

Q10: Has Cuc D been tested in human clinical trials for cancer treatment?

A10: While Cuc D demonstrates promising preclinical results, it is essential to note that there are currently no published reports of Cuc D being tested in human clinical trials for cancer treatment.

Q11: What is known about the toxicity of Cuc D?

A: Cuc D exhibits potent biological activity and requires careful consideration regarding its toxicity profile. Studies have reported acute toxicity in mice. [, ] Further research is crucial to comprehensively assess the safety and potential adverse effects of Cuc D for therapeutic applications.

Q12: Are there any known interactions of Cuc D with other drugs or therapies?

A12: Currently, there is limited information available regarding the specific drug interactions of Cuc D. Further research is necessary to understand potential interactions with other drugs or therapies.

Q13: Are there any known methods for enhancing the delivery of Cuc D to tumor cells?

A13: While specific drug delivery strategies for Cuc D are currently under investigation, researchers are actively exploring novel approaches to improve its targeted delivery to tumor sites and enhance its therapeutic efficacy.

Q14: How is Cuc D quantified and analyzed in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with various detectors, including photodiode array detectors (PDA), is widely employed for the quantification and analysis of Cuc D in biological samples. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.